molecular formula C13H11N5O2S B10885971 N-(2-cyanophenyl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide

N-(2-cyanophenyl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide

Cat. No.: B10885971
M. Wt: 301.33 g/mol
InChI Key: WIMFDDONEYFNJM-UHFFFAOYSA-N
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Description

N~1~-(2-CYANOPHENYL)-2-[(6-METHYL-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a cyanophenyl group, a triazine ring, and a sulfanylacetamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-CYANOPHENYL)-2-[(6-METHYL-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETAMIDE typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Cyanophenyl Group: This step involves the reaction of the triazine intermediate with a cyanophenyl derivative, often using a coupling reagent.

    Formation of the Sulfanylacetamide Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Optimization of Reaction Conditions: Temperature, pressure, and solvent choice are critical factors.

    Purification Techniques: Methods such as recrystallization, chromatography, and distillation are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N~1~-(2-CYANOPHENYL)-2-[(6-METHYL-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazine ring or the cyanophenyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced triazine derivatives, amines.

    Substitution Products: Halogenated derivatives, substituted amides.

Scientific Research Applications

N~1~-(2-CYANOPHENYL)-2-[(6-METHYL-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(2-CYANOPHENYL)-2-[(6-METHYL-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and proteins.

    Pathways Involved: The compound may inhibit or activate specific biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    N~1~-(2-CYANOPHENYL)-2-[(6-METHYL-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETAMIDE: shares structural similarities with other triazine derivatives and sulfanylacetamide compounds.

Uniqueness

    Structural Features: The combination of a cyanophenyl group, triazine ring, and sulfanylacetamide moiety is unique.

    Chemical Properties: Exhibits distinct reactivity and stability compared to other similar compounds.

Properties

Molecular Formula

C13H11N5O2S

Molecular Weight

301.33 g/mol

IUPAC Name

N-(2-cyanophenyl)-2-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C13H11N5O2S/c1-8-12(20)16-13(18-17-8)21-7-11(19)15-10-5-3-2-4-9(10)6-14/h2-5H,7H2,1H3,(H,15,19)(H,16,18,20)

InChI Key

WIMFDDONEYFNJM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(NC1=O)SCC(=O)NC2=CC=CC=C2C#N

Origin of Product

United States

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